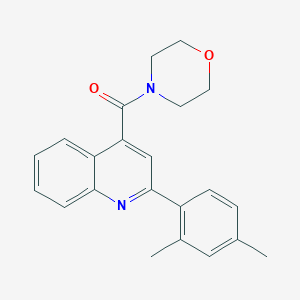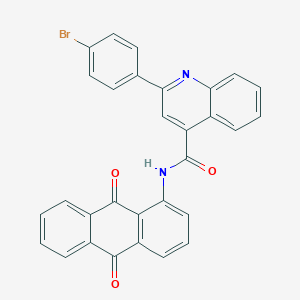![molecular formula C20H13Cl2NO3 B332822 N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE](/img/structure/B332822.png)
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a dibenzofuran core structure with an acetamide group and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.
Introduction of Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable acylating agent.
Formation of Acetamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions for each of the synthetic steps mentioned above. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N1-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the core structure but lacks the acetamide and dichlorophenoxy groups.
Dibenzo[b,d]thiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Polychlorinated Dibenzofurans: Similar structure but with multiple chlorine substitutions.
Uniqueness
N~1~-DIBENZO[B,D]FURAN-3-YL-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to the presence of both the acetamide and dichlorophenoxy groups, which confer specific chemical properties and potential biological activities not found in the simpler related compounds.
Properties
Molecular Formula |
C20H13Cl2NO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C20H13Cl2NO3/c21-12-5-8-18(16(22)9-12)25-11-20(24)23-13-6-7-15-14-3-1-2-4-17(14)26-19(15)10-13/h1-10H,11H2,(H,23,24) |
InChI Key |
HTXSUSLODBPQAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-chlorophenyl)quinolin-4-yl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B332739.png)
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332740.png)
![6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332741.png)

![propyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332743.png)
![Ethyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332749.png)
![3-(Pentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332751.png)
![10-benzoyl-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332752.png)
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332754.png)
![ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B332755.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332756.png)

![2-(3-chloro-4-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B332760.png)
![Methyl 6-ethyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332761.png)
